4-(2-Methylbenzyl)thiomorpholine CAS 331976-18-2 properties
4-(2-Methylbenzyl)thiomorpholine CAS 331976-18-2 properties
An In-Depth Technical Guide to 4-(2-Methylbenzyl)thiomorpholine (CAS 331976-18-2): Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methylbenzyl)thiomorpholine (CAS 331976-18-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiomorpholine scaffold is a "privileged" structure, known to be a core component in a multitude of pharmacologically active agents.[1][2] This document delineates the molecular profile, predicted physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it contextualizes the potential applications of this specific derivative by exploring the diverse biological activities associated with the broader thiomorpholine class, thereby offering a forward-looking perspective for its utility in discovery pipelines.
Molecular Profile and Physicochemical Properties
4-(2-Methylbenzyl)thiomorpholine is a derivative of thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms.[3][4] The core thiomorpholine ring is substituted at the nitrogen atom (position 4) with a 2-methylbenzyl group. While specific experimental data for this derivative is not extensively published, its fundamental properties can be calculated or inferred from the parent compound and its structure.
Table 1: Compound Identifiers and Calculated Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 331976-18-2 | [5] |
| Molecular Formula | C₁₂H₁₇NS | Calculated |
| Molecular Weight | 207.34 g/mol | Calculated |
| SMILES | CC1=CC=CC=C1CN2CCSCC2 | [5] |
| IUPAC Name | 4-(2-methylbenzyl)thiomorpholine | Systematically Derived |
Table 2: Physicochemical Properties of the Parent Compound, Thiomorpholine (CAS 123-90-0) Note: These experimental values are for the unsubstituted thiomorpholine ring and serve as a baseline for predicting the behavior of its derivatives.
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid | [4] |
| Boiling Point | 169 °C | [4] |
| Density | 1.026 g/mL at 25 °C | |
| Refractive Index | n20/D 1.538 | |
| Solubility | Miscible with water and most organic solvents |
| Flash Point | 63 °C (closed cup) | |
The addition of the lipophilic 2-methylbenzyl group to the thiomorpholine core is expected to significantly decrease water solubility and increase the boiling point compared to the parent compound.
Synthesis and Characterization
The most direct and industrially scalable approach to synthesizing 4-(2-Methylbenzyl)thiomorpholine is through the nucleophilic substitution (N-alkylation) of the secondary amine of thiomorpholine with a suitable 2-methylbenzyl electrophile.
Proposed Synthetic Workflow
The causality behind this choice of pathway lies in its efficiency and high atom economy. The secondary amine of thiomorpholine is a potent nucleophile, readily attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride (or bromide). The reaction is typically facilitated by a non-nucleophilic base to quench the resulting hydrohalic acid, driving the equilibrium towards the product.
Caption: Proposed synthesis of 4-(2-Methylbenzyl)thiomorpholine via N-alkylation.
Detailed Experimental Protocol for Synthesis
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in the subsequent section.
Objective: To synthesize 4-(2-Methylbenzyl)thiomorpholine via N-alkylation.
Materials:
-
Thiomorpholine (1.0 eq)
-
2-Methylbenzyl chloride (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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Acetonitrile (ACN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiomorpholine (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a ~0.5 M solution).
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Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The base acts as a proton scavenger.
-
Addition of Electrophile: While stirring vigorously, add 2-methylbenzyl chloride (1.05 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting thiomorpholine is consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
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Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.
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Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(2-Methylbenzyl)thiomorpholine.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[6] The following table outlines the expected key signals, providing a benchmark for validation.
Table 3: Predicted Spectroscopic Data for 4-(2-Methylbenzyl)thiomorpholine
| Technique | Expected Signals | Rationale |
|---|---|---|
| ¹H NMR | δ ~7.1-7.3 ppm (m, 4H)δ ~3.6 ppm (s, 2H)δ ~2.7-2.9 ppm (m, 8H)δ ~2.4 ppm (s, 3H) | Aromatic protons from the benzyl group.Benzylic methylene protons (CH₂-Ar).Protons on the thiomorpholine ring (adjacent to S and N).Methyl protons on the benzyl group. |
| ¹³C NMR | δ ~125-140 ppm (6C)δ ~60-65 ppm (1C)δ ~50-55 ppm (2C)δ ~25-30 ppm (2C)δ ~18-22 ppm (1C) | Aromatic carbons.Benzylic carbon (CH₂-Ar).Carbons adjacent to Nitrogen (N-CH₂).Carbons adjacent to Sulfur (S-CH₂).Methyl carbon. |
| IR (Infrared) | ~3050-3020 cm⁻¹~2950-2800 cm⁻¹~1605, ~1495, ~1465 cm⁻¹ | Aromatic C-H stretch.Aliphatic C-H stretch.Aromatic C=C skeletal vibrations. |
| MS (Mass Spec) | m/z = 207 (M⁺)m/z = 105, 91 | Molecular ion peak.Key fragments corresponding to [C₇H₇CH₂]⁺ (2-methylbenzyl) and [C₇H₇]⁺ (tropylium ion). |
The Thiomorpholine Scaffold in Drug Discovery
The thiomorpholine ring is a versatile and privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated structure provides a three-dimensional geometry that can be exploited for precise interactions with biological targets. Furthermore, the presence of both a hydrogen bond acceptor (nitrogen) and a metabolically robust thioether linkage makes it an attractive moiety for drug design.[2]
The literature reveals a wide array of biological activities associated with thiomorpholine derivatives, underscoring their potential as a foundation for novel therapeutics.[1][2]
Caption: Diverse biological activities associated with the thiomorpholine scaffold.[1][2][7]
The introduction of the 2-methylbenzyl group onto the thiomorpholine core in the title compound serves several potential purposes from a medicinal chemistry perspective:
-
Increased Lipophilicity: This can enhance membrane permeability and access to intracellular targets.
-
Steric Influence: The ortho-methyl group provides a specific steric profile that can influence binding orientation and selectivity for a target protein.
-
Aromatic Interactions: The benzyl ring can participate in π-π stacking or hydrophobic interactions within a binding pocket.
Given that substituted thiomorpholines have shown promise as anticonvulsants and inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), 4-(2-Methylbenzyl)thiomorpholine represents a valuable probe molecule for screening in these and other therapeutic areas.[1][8]
Safety and Handling
While specific toxicity data for 4-(2-Methylbenzyl)thiomorpholine is unavailable, precautions should be based on the parent compound, thiomorpholine. Thiomorpholine is classified as a corrosive material.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. Available at: [Link]
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Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Available at: [Link]
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Wikipedia (n.d.). Thiomorpholine. Available at: [Link]
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Singh, H., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 154, 01004. Available at: [Link]
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ResearchGate (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]
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Yang, S., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1277-1286. Available at: [Link]
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Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. Available at: [Link]
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TMP Chem (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
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